2-(Azidomethyl)imidazo[1,2-a]pyridine
Overview
Description
2-(Azidomethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with an azidomethyl group attached at the second positionThe imidazo[1,2-a]pyridine scaffold is known for its biological activity and is a common motif in many pharmacologically active compounds .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 2-(azidomethyl)imidazo[1,2-a]pyridine belongs, have been reported to inhibit the phospho (p)-protein kinase b (pi3k)-protein kinase b (akt)-mechanistic target of rapamycin (mtor) pathway . They have also shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridines have been reported to inhibit the growth of various pathogens in a dose-dependent manner . They are also known to inhibit the PI3K-Akt-mTOR pathway, inducing intrinsic apoptosis .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been reported to inhibit the pi3k-akt-mtor pathway , which plays a crucial role in cell survival, growth, and proliferation. Inhibition of this pathway can lead to apoptosis, or programmed cell death .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as n-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, have been studied .
Result of Action
Imidazo[1,2-a]pyridines have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . They have also been reported to inhibit the growth of various pathogens in a dose-dependent manner .
Action Environment
The synthesis of imidazo[1,2-a]pyridines has been reported to be influenced by various factors, including the presence of transition metals, oxidation, and photocatalysis . These factors could potentially influence the action and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the reaction of 2-chloromethylimidazo[1,2-a]pyridine with sodium azide under mild conditions. This reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by an azide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the potentially explosive nature of azide compounds .
Chemical Reactions Analysis
Types of Reactions: 2-(Azidomethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The azidomethyl group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitroimidazo[1,2-a]pyridine or nitrile derivatives.
Reduction: Aminomethylimidazo[1,2-a]pyridine.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(Azidomethyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent due to the reactivity of the azide group.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the synthesis of materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
2-Chloromethylimidazo[1,2-a]pyridine: Precursor in the synthesis of 2-(Azidomethyl)imidazo[1,2-a]pyridine.
2-Aminomethylimidazo[1,2-a]pyridine: Obtained by reduction of the azide group.
2-Nitromethylimidazo[1,2-a]pyridine: Formed by oxidation of the azide group.
Uniqueness: this compound is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and allows for versatile chemical transformations. This makes it a valuable intermediate in synthetic chemistry and a promising candidate in drug discovery .
Properties
IUPAC Name |
2-(azidomethyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c9-12-10-5-7-6-13-4-2-1-3-8(13)11-7/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCBWMGEMVBYBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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